2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one
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Overview
Description
2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one is a chemical compound known for its unique bicyclic structure. This compound contains a diazabicyclo unit, which is a bicyclic system with nitrogen atoms, and is further functionalized with benzoyl and dichloro groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the diazabicyclo core.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The dichloro groups can be substituted with other nucleophiles to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one exerts its effects involves interactions with specific molecular targets. The diazabicyclo core can interact with enzymes or receptors, modulating their activity. The benzoyl and dichloro groups may enhance binding affinity or specificity, leading to distinct biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonanes: These compounds share a similar bicyclic structure but differ in the arrangement of atoms and functional groups.
Azabicyclo[3.3.1]nonanes: These compounds contain nitrogen atoms in the bicyclic system and are known for their biological activity.
Benzophenones: These compounds have a benzoyl group and are used in various applications, including as UV filters and in pharmaceuticals.
Uniqueness
2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
51087-93-5 |
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Molecular Formula |
C14H10Cl2N2O2 |
Molecular Weight |
309.1 g/mol |
IUPAC Name |
2-benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-14(16)11-8-4-5-9-17(18(11)13(14)20)12(19)10-6-2-1-3-7-10/h1-9,11H |
InChI Key |
CZTRDDSLTQAOPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC=CC3N2C(=O)C3(Cl)Cl |
Origin of Product |
United States |
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